Copper;benzene;trifluoromethanesulfonate
Overview
Description
Copper;benzene;trifluoromethanesulfonate, also known as Copper (I) trifluoromethanesulfonate benzene complex, is a compound with the molecular formula (CF3SO3Cu)2 · C6H6. It is a coordination complex where copper is bonded to trifluoromethanesulfonate and benzene. This compound is known for its catalytic properties and is used in various organic synthesis reactions .
Mechanism of Action
Target of Action
Copper;benzene;trifluoromethanesulfonate is a complex compound that primarily targets chemical reactions as a catalyst . It is used to facilitate various chemical transformations, playing a crucial role in the synthesis of different organic compounds .
Mode of Action
The compound, this compound, interacts with its targets by accelerating the rate of chemical reactions . It does so without being consumed in the process, allowing it to be used repeatedly in catalytic cycles .
Biochemical Pathways
This compound affects several biochemical pathways. It is used to synthesize enol-esters via copper (I) carboxylate intermediate formation . It also plays a role in the enantioselective allylic oxidation of cyclic alkenes . These pathways lead to the formation of various organic compounds, demonstrating the compound’s versatility in organic synthesis .
Pharmacokinetics
Its stability, solubility, and reactivity are crucial factors that influence its effectiveness as a catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the products of the reactions it catalyzes. For example, it can help produce enol-esters and facilitate the allylic oxidation of cyclic alkenes . These reactions result in the formation of new compounds, demonstrating the compound’s utility in organic synthesis .
Preparation Methods
The synthesis of Copper (I) trifluoromethanesulfonate benzene complex typically involves the reaction of copper (I) salts with trifluoromethanesulfonic acid in the presence of benzene. One common method involves the use of copper (I) carbonate and trifluoromethanesulfonic acid in acetonitrile, followed by precipitation with diethyl ether . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
Copper (I) trifluoromethanesulfonate benzene complex undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions to form different copper species.
Substitution: It can undergo ligand exchange reactions, where the benzene ligand is replaced by other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various aromatic compounds for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Copper (I) trifluoromethanesulfonate benzene complex is widely used in scientific research due to its catalytic properties. Some of its applications include:
Organic Synthesis: It is used as a catalyst in the synthesis of enol-esters, allylic oxidation of cyclic alkenes, and preparation of pyrrolidine derivatives.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and pharmaceutical intermediates.
Material Science: It is employed in the preparation of advanced materials with unique properties.
Industrial Applications: The compound is used in various industrial processes, including the production of fine chemicals and polymers.
Comparison with Similar Compounds
Copper (I) trifluoromethanesulfonate benzene complex can be compared with other similar compounds, such as:
Copper (II) trifluoromethanesulfonate: This compound has a similar structure but contains copper in the +2 oxidation state, leading to different reactivity and applications.
Copper (I) trifluoromethanesulfonate toluene complex: Similar to the benzene complex but with toluene as the ligand, it exhibits different catalytic properties.
Tetrakis (acetonitrile)copper (I) triflate: This compound has acetonitrile ligands instead of benzene, affecting its stability and reactivity.
The uniqueness of Copper (I) trifluoromethanesulfonate benzene complex lies in its specific ligand environment, which imparts distinct catalytic properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
copper;benzene;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.2CHF3O3S.Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h1-6H;2*(H,5,6,7);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMCZVTXAXZJCA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CuF6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962314 | |
Record name | Copper(2+) trifluoromethanesulfonate--benzene (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42152-46-5 | |
Record name | Copper trifluoromethanesulphonate, compound with benzene (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+) trifluoromethanesulfonate--benzene (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper trifluoromethanesulphonate, compound with benzene (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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